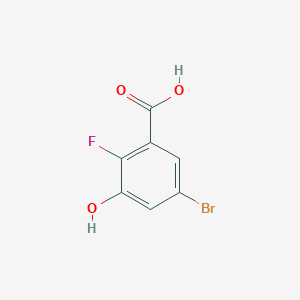

5-Bromo-2-fluoro-3-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-fluoro-3-hydroxybenzoic acid is 1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and hydroxy groups on the benzoic acid ring.Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-hydroxybenzoic acid is a solid substance . It should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications

Herbicide Resistance in Transgenic Plants

A study by Stalker et al. (1988) explored the introduction of a bacterial gene, bxn, into tobacco plants, enabling them to detoxify the herbicide bromoxynil into its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid. This genetic modification conferred herbicide resistance to the transgenic plants, illustrating a novel approach for engineering crop resilience against herbicides through biotechnological means (Stalker, Mcbride, & Malyj, 1988).

Synthesis Methodologies

Research on the synthesis of structurally related compounds, such as 3-Bromo-2-fluorobenzoic acid by Zhou Peng-peng (2013), demonstrates the ongoing development of efficient, cost-effective synthetic routes. These methodologies offer insights into the production of high-purity compounds for industrial and research applications, potentially including the synthesis of 5-Bromo-2-fluoro-3-hydroxybenzoic acid and its derivatives (Zhou Peng-peng, 2013).

Plant Defense Mechanisms

A study by Silverman et al. (2005) evaluated the structure-activity relationship of salicylate derivatives, including compounds structurally similar to 5-Bromo-2-fluoro-3-hydroxybenzoic acid, in inducing plant defenses against pathogens. This research highlights the potential role of such compounds in developing new plant protection agents by modulating systemic acquired resistance (SAR) pathways (Silverman, Petracek, Heiman, Christina M Fledderman, & Warrior, 2005).

Safety and Hazards

5-Bromo-2-fluoro-3-hydroxybenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that salicylic acid derivatives can have antibacterial properties , suggesting potential targets could be bacterial enzymes or structures.

Mode of Action

Brominated and fluorinated benzoic acids are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets through the formation or breaking of carbon-carbon bonds.

Result of Action

Given its structural similarity to salicylic acid, it may have anti-inflammatory and antibacterial effects .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-hydroxybenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment. For instance, its use in Suzuki-Miyaura coupling reactions suggests that it may be stable under the mild, functional group-tolerant conditions typically used in these reactions .

properties

IUPAC Name |

5-bromo-2-fluoro-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHANSFOBTGNDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)

![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767755.png)

![methyl 6-chloro-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}sulfamoyl)pyridine-2-carboxylate](/img/structure/B2767756.png)